N-(4-butylphenyl)-2-[(4-nitrobenzyl)thio]acetamide
Overview
Description
N-(4-butylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13511374 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs' natural synthesis. Chemoselective monoacetylation of 2-aminophenol into N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst, demonstrates the role of similar compounds in facilitating drug synthesis processes (Magadum & Yadav, 2018).
Synthesis of Glycosaminoglycan Analogues
The syntheses of 4-nitrophenyl beta-glycosides of 3-thio and 4-thio analogues of 2-acetamido-2-deoxy-hexoses (GlcNAc and GalNAc) highlight the application in synthesizing thio-oligosaccharide analogues. These analogues are essential for understanding glycosaminoglycans, glycoproteins, and glycolipids' structures present in living systems (Chen & Withers, 2007).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of paracetamol using TiO2 nanoparticles underscores the significance of related compounds in environmental chemistry and pollution control. It offers insights into the degradation mechanisms of pharmaceutical contaminants under UV light (Jallouli et al., 2017).
Development of Novel Photoreactive Compounds
Studies on molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide by ether or carbonate linkages provide a basis for understanding photoreactivity in chemical compounds. This research is crucial for developing materials with specific light-responsive properties (Katritzky et al., 2003).
Protective Group Chemistry in Synthesis
The use of (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions illustrates the critical role of similar compounds in synthetic chemistry, especially in complex molecule assembly. This research highlights the selectivity and stability of protective groups in facilitating chemical transformations (Daragics & Fügedi, 2010).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-3-4-15-5-9-17(10-6-15)20-19(22)14-25-13-16-7-11-18(12-8-16)21(23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCBVRSMYICWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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